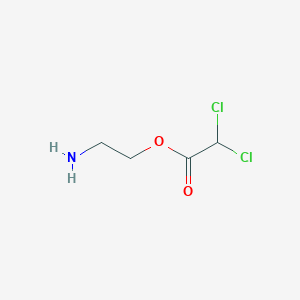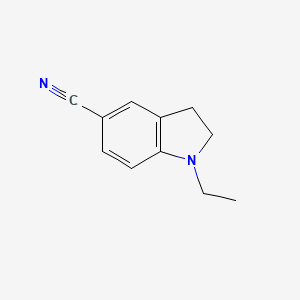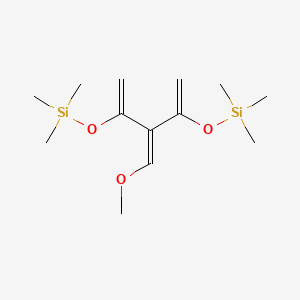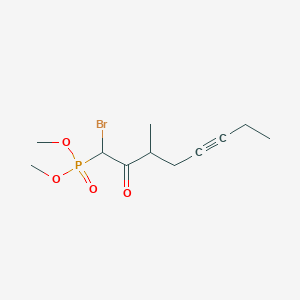
Undec-2-enoic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undec-2-enoic anhydride is an organic compound belonging to the class of anhydrides. It is derived from undec-2-enoic acid, which is an unsaturated fatty acid. This compound is characterized by the presence of a double bond at the second carbon atom in the undecanoic acid chain, making it an α,β-unsaturated anhydride. The unique structure of this compound imparts specific chemical properties that are valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Undec-2-enoic anhydride can be synthesized through several methods. One common approach involves the dehydration of undec-2-enoic acid using acetic anhydride or other dehydrating agents under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the removal of water and promote the formation of the anhydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale dehydration processes. These processes utilize continuous flow reactors to ensure efficient conversion of undec-2-enoic acid to its anhydride form. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Undec-2-enoic anhydride undergoes various chemical reactions, including:
Oxidation: The double bond in the anhydride can be oxidized to form epoxides or diols.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated anhydrides.
Substitution: The anhydride group can undergo nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as alcohols or amines can react with the anhydride group under mild conditions to form esters or amides.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated anhydrides
Substitution: Esters, amides
科学的研究の応用
Undec-2-enoic anhydride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its effects on various biological targets.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of undec-2-enoic anhydride involves its reactivity with nucleophiles. The anhydride group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This reactivity is exploited in various chemical reactions to form esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
Undec-2-enoic acid: The parent compound from which undec-2-enoic anhydride is derived.
Undec-10-ynoic acid: Another unsaturated fatty acid with a triple bond at the tenth carbon atom.
Dec-2-enoic acid: A similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its anhydride functional group and the presence of a double bond at the second carbon atom. This combination of features imparts specific reactivity and chemical properties that are distinct from other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in organic synthesis and industrial applications.
特性
CAS番号 |
90539-51-8 |
|---|---|
分子式 |
C22H38O3 |
分子量 |
350.5 g/mol |
IUPAC名 |
undec-2-enoyl undec-2-enoate |
InChI |
InChI=1S/C22H38O3/c1-3-5-7-9-11-13-15-17-19-21(23)25-22(24)20-18-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 |
InChIキー |
WGDCVXJTDWDOER-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CC(=O)OC(=O)C=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[2.2.2]oct-2-ene-1-carbonitrile](/img/structure/B14370402.png)

![7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol](/img/structure/B14370414.png)


![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)


![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)

![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)


